4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide

Catalog No.
S7789877
CAS No.
M.F
C8H8N4OS2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-...

Product Name

4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide

IUPAC Name

4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide

Molecular Formula

C8H8N4OS2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C8H8N4OS2/c1-4-3-6(14-11-4)9-8(13)7-5(2)10-12-15-7/h3H,1-2H3,(H,9,13)

InChI Key

XVDPMBUCOJENFY-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1)NC(=O)C2=C(N=NS2)C

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=C(N=NS2)C
4-methyl-N-(3-methyl-1,2-thiazol-5-yl)thiadiazole-5-carboxamide, also known as MTTC, is a compound that has been recently studied as a potential pharmaceutical drug. MTTC belongs to the class of compounds called thiazole derivatives and has a molecular weight of 258.32 g/mol. The compound has a chemical formula of C10H10N4O2S2 and has a melting point of 200-202°C.
MTTC was first synthesized and characterized by researchers at the University of Florence, Italy in the early 2010s. Since then, there has been a growing interest in this compound due to its potential biological properties and its potential applications in various fields of research and industry.
MTTC is a white crystalline solid that is sparingly soluble in water and other polar solvents. It is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). MTTC has an octanol/water partition coefficient (log P) of 1.4, which indicates moderate lipophilicity.
The compound has a UV absorbance at wavelengths of 315-325 nm, indicating that it has an aromatic ring in its chemical structure. MTTC is stable at room temperature and does not decompose under normal conditions.
MTTC can be synthesized using various methods, including the Hantzsch reaction and the Gewald reaction. The Hantzsch reaction involves the reaction of a b-ketoester, 2-aminobenzothiazole, and thioamide, while the Gewald reaction involves the reaction of a b-ketoester, 2-aminobenzothiazole, and carbon disulfide.
MTTC can be characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC). The compound can also be characterized using X-ray crystallography to determine its crystal structure.
MTTC can be analyzed using various analytical methods, including HPLC, gas chromatography (GC), and liquid chromatography-mass spectrometry (LC-MS). These methods can be used to quantify the amount of MTTC in a sample and to determine its purity.
MTTC has been studied for its potential biological properties, including its antimicrobial, anti-inflammatory, anticancer, and antiviral activities. In vitro studies have shown that MTTC has antimicrobial activity against a variety of pathogenic bacteria and fungi, including E. coli, S. aureus, and C. albicans.
MTTC has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages. In addition, MTTC has been shown to have anticancer activity by inducing apoptosis in cancer cells.
MTTC has been shown to be relatively safe in scientific experiments. In vitro studies have shown that the compound has low toxicity against mammalian cells and has no effect on cell viability at concentrations up to 200 μM. In vivo studies have also shown that MTTC has a low level of toxicity in animal models.
MTTC has potential applications in various fields of research and industry. In the pharmaceutical industry, MTTC could be developed as a new antimicrobial, anti-inflammatory, or anticancer drug. The compound could also be used as a lead compound for the development of new drugs in these therapeutic areas.
In addition, MTTC has potential applications in the field of organic electronics. The compound has been shown to have good electrical conductivity and could be used as a semiconducting material in electronic devices.
In recent years, there has been growing interest in MTTC due to its potential as a new drug candidate and its potential applications in various fields of research and industry. Several research groups around the world are currently investigating the biological properties of MTTC and its derivatives.
MTTC has potential implications in various fields of research and industry. In the pharmaceutical industry, MTTC could be developed as a new drug candidate for the treatment of infectious diseases, inflammation, and cancer. The compound could also be used as a lead compound for the development of new drugs in these therapeutic areas.
In the field of organic electronics, MTTC could be used as a semiconducting material in electronic devices, including transistors, solar cells, and light-emitting diodes (LEDs).
Despite the promising potential of MTTC, there are several limitations that need to be addressed. One of the major limitations is the lack of in vivo studies to determine the pharmacokinetics and toxicity of the compound. Further studies are required to determine the optimal dose and route of administration of MTTC.
for research include the design and synthesis of new derivatives of MTTC with improved biological properties and the investigation of the mechanism of action of the compound in the treatment of infectious diseases, inflammation, and cancer. In addition, further studies are needed to explore the potential applications of MTTC in the field of organic electronics.

XLogP3

1.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

240.01395324 g/mol

Monoisotopic Mass

240.01395324 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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